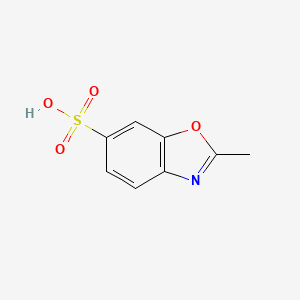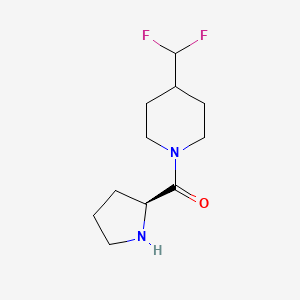
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is a chiral compound that features a cyclohexane ring substituted with a diazepane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, such as hydrogenation of benzene or cycloaddition reactions.
Introduction of the Diazepane Moiety: The diazepane ring can be introduced via nucleophilic substitution reactions, where a suitable precursor reacts with a diazepane derivative.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S,2S) enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation and cycloaddition reactions, followed by efficient chiral resolution techniques to ensure high yield and purity of the desired enantiomer.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in (1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated cyclohexane derivative.
Substitution: Formation of various substituted diazepane derivatives.
科学研究应用
Chemistry
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable in the study of stereochemistry and its effects on biological activity.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its diazepane moiety is of interest due to its presence in various pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which (1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The diazepane moiety can interact with various molecular targets, influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol: The enantiomer of the compound , with different stereochemical properties.
2-(4-methyl-1,4-diazepan-1-yl)cyclohexanone: A ketone derivative that lacks the hydroxyl group.
2-(4-methyl-1,4-diazepan-1-yl)cyclohexane: A fully saturated derivative without the hydroxyl group.
Uniqueness
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a diazepane and a hydroxyl group
属性
分子式 |
C12H24N2O |
|---|---|
分子量 |
212.33 g/mol |
IUPAC 名称 |
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H24N2O/c1-13-7-4-8-14(10-9-13)11-5-2-3-6-12(11)15/h11-12,15H,2-10H2,1H3/t11-,12-/m0/s1 |
InChI 键 |
BIXNAQMJXOVGHQ-RYUDHWBXSA-N |
手性 SMILES |
CN1CCCN(CC1)[C@H]2CCCC[C@@H]2O |
规范 SMILES |
CN1CCCN(CC1)C2CCCCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


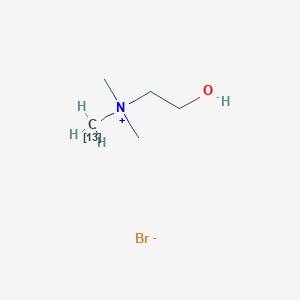
![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)
![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)
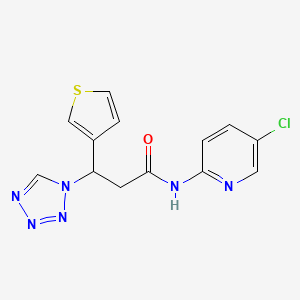

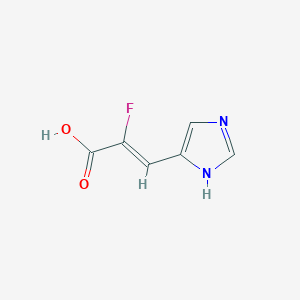


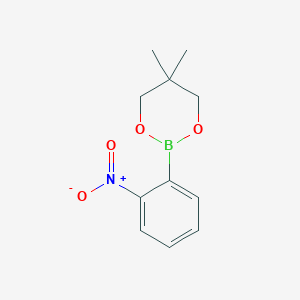
![2-[3-(Cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13351241.png)

